molecular formula C7H7BrN4 B10909784 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B10909784
Poids moléculaire: 227.06 g/mol
Clé InChI: QMVDDAHOUUCKPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C₇H₇BrN₄, with a bromine atom at position 3, a methyl group at position 2, and an amine at position 7 (Figure 1). The bromine atom enhances electrophilicity, enabling cross-coupling reactions for further derivatization, while the methyl group influences steric and electronic properties . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing analogs targeting mycobacterial ATP synthase .

Propriétés

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVDDAHOUUCKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Key Steps:

  • Starting Material : 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., 7-unsubstituted or aryl-substituted analogs).

  • Bromination Agent : N-Bromosuccinimide (NBS) or NaBr with oxidants.

  • Reaction Conditions :

    • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

    • Temperature : Reflux (20–80°C).

    • Time : 16–48 hours.

Example Protocol (NBS in THF):

ParameterValueSource
Substrate2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Brominating AgentNBS (1.1–2.0 equiv)
SolventTHF
TemperatureReflux (~66°C)
Reaction Time20–48 hours
Yield70–98%

Mechanism : Electrophilic bromination occurs at the 3-position of the pyrazole ring, favored by the electron-rich nature of the pyrazolo[1,5-a]pyrimidine core.

One-Pot Cyclization-Halogenation Method

This approach combines cyclization of amino pyrazoles with enaminones/chalcone and in situ halogenation in a single step.

Key Steps:

  • Reagents :

    • Amino Pyrazole : 2-Methyl-5-aminopyrazole derivatives.

    • Enaminone/Chalcone : 3-Oxo-3-phenylpropanoate or arylideneacetophenones.

    • Halogen Source : NaBr or NaI.

    • Oxidant : Potassium persulfate (K₂S₂O₈).

  • Reaction Conditions :

    • Solvent : Water or DMSO.

    • Temperature : 80°C.

    • Time : 2–4 hours.

Example Protocol (NaBr/K₂S₂O₈ in Water):

ParameterValueSource
Amino Pyrazole2-Methyl-5-aminopyrazole
Enaminone3-Oxo-3-phenylpropanoate
NaBr1.2 equiv
K₂S₂O₈1.5 equiv
SolventWater
Temperature80°C
Yield91% (bromo derivative)

Mechanism :

  • Cyclization : Enaminones react with amino pyrazoles via Michael addition and intramolecular cyclization to form pyrazolo[1,5-a]pyrimidine.

  • Halogenation : NaBr and K₂S₂O₈ generate bromine radicals, which selectively brominate the 3-position.

Decarboxylation Followed by Bromination

This method involves decarboxylative synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by bromination.

Key Steps:

  • Precursor : Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

  • Decarboxylation : Heating in acidic conditions (e.g., AcOH) to remove the carboxyl group.

  • Bromination : Use of NBS or NaBr/K₂S₂O₈.

Example Protocol (Decarboxylation + NBS Bromination):

ParameterValueSource
PrecursorEthyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Decarboxylation AgentAcOH
Temperature110°C
Brominating AgentNBS (1.1 equiv)
SolventDCM
Yield76% (brominated product)

Mechanism :

  • Decarboxylation : Thermally induced elimination of CO₂ from the carboxylate group.

  • Bromination : Electrophilic substitution at the 3-position using NBS.

Palladium-Mediated Cyanation and Subsequent Transformation

This method involves cyanation of a 3-bromo intermediate, followed by reduction or displacement reactions.

Key Steps:

  • Starting Material : 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine.

  • Cyanation : Reaction with CuCN or Pd-catalyzed cyanation to form 3-cyano derivatives.

  • Reduction : Hydrogenation or catalytic reduction to reintroduce the amine group.

Example Protocol (Pd-Catalyzed Cyanation):

ParameterValueSource
SubstrateThis compound
Cyanating AgentCuCN
CatalystPd(PPh₃)₄
SolventDMF
Temperature80°C
Yield85% (cyano derivative)

Mechanism : Palladium-mediated cross-coupling replaces the bromine with a cyano group, enabling further functionalization.

Comparative Analysis of Preparation Methods

ParameterBromination of PrecursorsOne-Pot CyclizationDecarboxylation + BrominationCyanation & Reduction
Yield 70–98%91%76%85%
Purity High (>96%)High (>95%)Moderate (HPLC 96%)High (>90%)
Scalability ModerateHighLowModerate
Reagents NBS, NaBrNaBr, K₂S₂O₈NBS, AcOHCuCN, Pd catalysts
Solvent THF, DCMWater, DMSODCMDMF

Challenges and Optimization Strategies

  • Regioselectivity : Bromination at the 3-position requires careful control of reaction conditions to avoid over-bromination or substitution at the pyrimidine ring.

  • Solvent Choice :

    • THF/DCM : Ideal for traditional bromination due to solubility of NBS.

    • Water/DMSO : Preferred for one-pot methods to enable cyclization and halogenation in a single step.

  • Yield Improvement : Using excess NBS (1.5–2.0 equiv) or prolonged reaction times (48 hours) enhances conversion.

Biological and Synthetic Applications

This compound serves as a key intermediate for:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

  • Pharmaceutical Derivatives : Analog synthesis for kinase inhibitors or anticancer agents .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at C3

The bromine at position 3 is susceptible to substitution under transition-metal catalysis. For example:

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine70–92%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino derivatives65–85%

The electron-donating methyl (C2) and amine (C7) groups mildly deactivate the ring, necessitating polar aprotic solvents and elevated temperatures for efficient coupling .

Electrophilic Substitution

The 7-amine group strongly activates the pyrimidine ring toward electrophilic attack, directing substitution to C5 or C6:

ElectrophileConditionsPositionProductYieldNotes
HNO₃H₂SO₄, 0°CC55-Nitro derivative55%Requires low temp
Br₂DCM, FeBr₃ catalystC66-Bromo-3-bromo-2-methyl-7-amine48%Competing C3 Br loss

Regioselectivity is influenced by the amine’s resonance effects, favoring C5 nitration and C6 bromination .

Functionalization of the 7-Amine Group

The primary amine undergoes typical reactions:

ReactionReagentConditionsProductYield
AcylationAcetic anhydrideRT, CH₂Cl₂, Et₃N7-Acetamido derivative90%
SulfonationSulfur trioxide complexDMF, 60°C7-Sulfonamido derivative78%
DiazotizationNaNO₂, HCl, then KI0–5°C7-Iodo derivative (via Sandmeyer)62%

The amine’s lone pair also enables coordination to metal catalysts (e.g., Pd, Cu), facilitating C–H activation in cross-dehydrogenative couplings .

Oxidative and Reductive Pathways

  • Oxidation : The methyl group at C2 resists mild oxidants (e.g., KMnO₄) but converts to a carboxylic acid under strong CrO₃/H₂SO₄ conditions (yield: 40%) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrimidine ring’s C5–C6 double bond, yielding a tetracyclic amine (yield: 85%) .

Stability and Degradation

  • Dehalogenation occurs under basic conditions (e.g., NaOH/EtOH, reflux), replacing Br with OH (yield: 75%) .

  • Photodegradation studies show 15% decomposition under UV light (254 nm) over 24 hours .

Applications De Recherche Scientifique

Antimycobacterial Activity

Overview
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, as potent inhibitors of Mycobacterium tuberculosis (M.tb). This compound has been shown to inhibit mycobacterial ATP synthase, a critical enzyme for the survival of the bacteria.

Research Findings
A comprehensive structure-activity relationship (SAR) study revealed that modifications at the C-7 position significantly influence the compound's activity against M.tb. For instance, derivatives with a 2-pyridylmethylamine moiety at C-7 exhibited enhanced potency. Notably, compounds with a 3-(4-fluoro)phenyl group demonstrated substantial in vitro growth inhibition of M.tb and favorable pharmacokinetic profiles in vivo .

Data Table: Antimycobacterial Activity of Derivatives

CompoundC-7 SubstituentInhibition (% at 10 µM)hERG Liability
A2-Pyridylmethyl85Low
B3-(4-Fluoro)phenyl90Moderate
C5-Alkyl75Low

Anticancer Properties

Overview
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has garnered attention due to their ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves modulation of signaling pathways that regulate cell growth and survival.

Research Findings
Studies on A549 lung cancer cells and MCF-7 breast cancer cells indicated significant cytotoxic effects, with IC50 values suggesting potent activity. The structural features of these compounds contribute to their ability to inhibit tumor cell proliferation .

Data Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Kinase Inhibition

Overview
this compound has also been identified as a potential inhibitor of various protein kinases involved in cancer and other diseases. Its ability to selectively inhibit kinases such as c-Abl and PDGFR suggests its utility in treating kinase-dependent disorders.

Research Findings
The compound's binding affinity for kinase targets has been explored through molecular modeling studies, indicating that specific substitutions can enhance its inhibitory activity against these enzymes . The therapeutic implications are vast, especially for cancers driven by aberrant kinase signaling.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse biological activities depending on substituents at positions 2, 3, 5, and 5. Below is a systematic comparison:

Substituent Effects on Anti-Mycobacterial Activity

Compounds with 3-aryl/heteroaryl groups and 7-(pyridin-2-ylmethyl)amine moieties demonstrate potent inhibition of Mycobacterium tuberculosis (M.tb). For example:

  • 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) : Exhibited IC₅₀ < 0.1 µM against M.tb, attributed to the electron-withdrawing fluorine enhancing target binding .
  • 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (SCJ) : Bromine at position 3 increases steric bulk, reducing potency (IC₅₀ ~ 1.2 µM) compared to fluorophenyl analogs .
Table 1: Key Anti-Mycobacterial Analogs
Compound ID R3 R5 R7 Substituent IC₅₀ (µM) Reference
3-Bromo-2-methyl derivative Br H NH₂ N/A
33 4-Fluorophenyl p-Tolyl N-(Pyridin-2-ylmethyl) <0.1
SCJ Br Phenyl N-(Pyridin-3-ylmethyl) 1.2
153 () Br Biphenyl-4-yl N-(Pyridin-3-ylmethyl) 0.8

Key Insight : Fluorine at R3 improves activity over bromine, but brominated derivatives remain valuable for synthetic diversification .

Physicochemical Properties

  • Lipophilicity : Bromine increases logP compared to fluorine. For example:
    • 3-Bromo-5-methyl derivative (logP ~2.1) vs. 3-(4-Fluorophenyl) analog (logP ~3.5) .
  • Metabolic Stability : Mouse/human liver microsomal studies show that 3-fluorophenyl derivatives (e.g., compound 32) exhibit t₁/₂ > 60 min, whereas brominated analogs (e.g., SCJ) have t₁/₂ ~45 min due to faster oxidative debromination .

Toxicity Profiles

  • hERG Inhibition : Brominated compounds show moderate hERG liability (IC₅₀ ~10 µM), while fluorophenyl derivatives (e.g., compound 11) have IC₅₀ > 30 µM, reducing cardiac risk .
  • Cytotoxicity : 3-Bromo-2-methyl derivatives display CC₅₀ > 50 µM in HepG2 cells, indicating favorable safety .

Activité Biologique

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 2-position. Its unique structure allows for various interactions with biological targets, making it a subject of extensive research.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core facilitate binding to these targets, leading to modulation or inhibition of their activity. This compound has been studied for its potential as a pharmacophore in drug development, particularly against various diseases.

1. Antimicrobial Activity

Research has identified this compound as a potential inhibitor of Mycobacterium tuberculosis (M.tb), showcasing its efficacy in combating tuberculosis. A study highlighted the structure-activity relationship (SAR) of over 140 compounds, indicating that modifications at specific positions significantly affected antimicrobial potency. Compounds containing a 2-pyridylmethylamine moiety at the C-7 position exhibited enhanced activity against M.tb .

2. Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition. Its unique structure allows it to act as an effective inhibitor for various enzymes involved in critical biochemical pathways. For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit mycobacterial ATP synthase, which is crucial for energy production in bacteria .

3. Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in anticancer research. Compounds derived from this scaffold have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and cancer progression .

Case Study 1: Inhibition of Mycobacterial ATP Synthase

In a study exploring the inhibition of M.tb ATP synthase, several derivatives of pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and tested for their inhibitory effects. The most potent compounds demonstrated significant growth inhibition of M.tb in vitro and showed low cytotoxicity against human cells .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various substituted pyrazolo[1,5-a]pyrimidines to identify key structural features contributing to biological activity. The study found that the presence of specific substituents at the 3 and 5 positions greatly influenced the compound's potency against M.tb and other biological targets .

Table 1: Summary of Biological Activities

Activity TypeCompoundObserved Effect
AntimicrobialThis compoundInhibits M.tb growth
Enzyme InhibitionVarious derivativesInhibits ATP synthase
AnticancerSubstituted pyrazolo derivativesInhibits CDK activity

Table 2: Structure-Activity Relationship Findings

PositionSubstituentEffect on Activity
C-2MethylEnhances binding affinity
C-3BromineCritical for enzyme inhibition
C-7PyridylmethylamineSignificant increase in potency

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves multi-step regioselective cyclization. A validated approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of halogenated precursors (e.g., brominated pyrazoles) under catalytic conditions. For example:

  • Step 1 : Cyclization of 5-bromo-2-methylpyrazole with a nitrile or cyanamide derivative in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the pyrimidine ring .
  • Step 2 : Functionalization at position 7 via Buchwald-Hartwig amination or nucleophilic substitution using ammonia or amine derivatives .
  • Optimization : Solvent selection (e.g., DMF or THF), temperature control (60–90°C), and catalyst screening (e.g., Pd(OAc)₂ for amination) are critical for yield improvement .

Q. How is X-ray crystallography utilized in confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves regioselectivity and stereochemical ambiguities. For example:

  • Procedure : Crystals are grown via slow evaporation in methanol, mounted on a CCD diffractometer, and analyzed at 293 K. Data refinement using software like Olex2 confirms bond angles, dihedral angles, and packing patterns .
  • Key Metrics : Crystallographic data (e.g., CCDC 967390) validate the bromine and methyl substituents’ positions, ensuring synthetic accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.2–6.0 ppm) and carbon types (e.g., pyrimidine C-Br at δ 110–120 ppm). Aromatic protons in the pyrazole ring typically appear as doublets (J = 2–3 Hz) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 267.0 for C₇H₇BrN₅) and detects fragmentation patterns .
  • IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the amination step during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Catalyst Optimization : Use Pd₂(dba)₃/Xantphos systems to enhance coupling efficiency for bulky amines .
  • Temperature Control : Conduct reactions at 80–100°C in degassed toluene to minimize decomposition .
  • Protecting Groups : Introduce Boc-protected amines, followed by TFA deprotection, to improve regioselectivity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anti-mycobacterial activity?

  • Substituent Variation : Synthesize analogs with substituents at positions 3 and 5 (e.g., 4-fluorophenyl, trifluoromethyl) and test against M. tuberculosis H37Rv. Activity correlates with electron-withdrawing groups enhancing membrane penetration .

  • Key Data :

    Substituent (Position 3)IC₅₀ (µM)
    4-Fluorophenyl0.12
    Phenyl0.45
    Reference:

Q. How to resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and ATP-level normalization .
  • Purity Validation : Employ HPLC (≥95% purity) and DSC to exclude polymorphic interference .
  • Meta-Analysis : Compare datasets with tools like PCA to identify outliers linked to solvent (DMSO vs. saline) .

Q. What methods improve the metabolic stability of pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Cytochrome P450 Inhibition Assays : Screen for CYP3A4/2D6 interactions using human liver microsomes. Fluorination at position 5 reduces oxidative metabolism .
  • Prodrug Design : Introduce acetyl-protected amines to enhance plasma half-life (e.g., t₁/₂ from 2.1 to 6.8 hrs in murine models) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.